1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone
Description
Properties
IUPAC Name |
1-(3-pyridin-2-yloxypyrrolidin-1-yl)-2-(1,2,4-triazol-1-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N5O2/c19-13(8-18-10-14-9-16-18)17-6-4-11(7-17)20-12-3-1-2-5-15-12/h1-3,5,9-11H,4,6-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FCXNXTLDANNBJQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=CC=CC=N2)C(=O)CN3C=NC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the pyrrolidine ring: Starting from a suitable precursor, the pyrrolidine ring can be synthesized through cyclization reactions.
Attachment of the pyridine moiety: The pyridine ring can be introduced via nucleophilic substitution reactions.
Introduction of the triazole ring: The triazole ring can be formed through a cycloaddition reaction, such as the Huisgen 1,3-dipolar cycloaddition.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Common reagents for these reactions might include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions would be optimized based on the desired transformation.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while substitution could introduce new functional groups such as halides or alkyl groups.
Scientific Research Applications
Key Structural Features
| Feature | Description |
|---|---|
| Pyridine Ring | Contributes to electron delocalization and potential binding interactions. |
| Pyrrolidine Moiety | Enhances solubility and stability in biological systems. |
| Triazole Group | Known for its role in enhancing bioactivity and serving as a scaffold for drug development. |
Anticancer Activity
Research indicates that compounds containing both pyridine and triazole moieties exhibit significant anticancer properties. Studies have shown that 1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone can inhibit tumor growth by interacting with specific cellular pathways involved in cancer progression. For instance, derivatives of this compound have been evaluated for their ability to induce apoptosis in cancer cells and inhibit cell proliferation .
Antimicrobial Properties
The compound has also demonstrated antimicrobial activity against various pathogens. Its structural components allow it to interact effectively with microbial cell membranes or essential enzymes, leading to inhibition of growth. Studies have highlighted its effectiveness against both gram-positive and gram-negative bacteria, as well as certain fungal strains .
Fungicide Development
The triazole component of the compound aligns it with the class of triazole fungicides widely used in agriculture. These compounds are effective against a range of fungal pathogens affecting crops. Research has focused on optimizing the synthesis of this compound to enhance its fungicidal efficacy while minimizing environmental impact .
Crop Protection
In addition to its fungicidal properties, the compound's potential as a pesticide is being explored. Its ability to disrupt critical biological processes in pests makes it a candidate for developing new agrochemicals that are less harmful to beneficial insects and the environment .
Synthesis of Novel Materials
The unique chemical structure of this compound serves as a versatile building block for synthesizing more complex materials. Researchers are investigating its use in creating polymers or nanomaterials with specific properties tailored for applications in electronics or drug delivery systems .
Drug Delivery Systems
The compound's solubility characteristics make it suitable for incorporation into drug delivery systems. Its ability to form stable complexes with various drugs can enhance bioavailability and targeted delivery mechanisms .
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. In medicinal chemistry, it might interact with molecular targets such as enzymes, receptors, or nucleic acids. The pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or binding to DNA/RNA.
Comparison with Similar Compounds
Triazole-Ethanone Derivatives with Aryl/Heteroaryl Substituents
Compounds sharing the 1,2,4-triazole-ethanone core but differing in substituents are prevalent in antifungal research. Key examples include:
Key Observations :
Pyrrolidine-Linked Triazole Derivatives
Compounds combining pyrrolidine and 1,2,4-triazole moieties via ethanone linkers are synthesized for diverse applications:
Key Observations :
Antifungal Agents and Metabolites
Several triazole-containing compounds are clinically used antifungals or their metabolites:
Key Observations :
Biological Activity
1-(3-(Pyridin-2-yloxy)pyrrolidin-1-yl)-2-(1H-1,2,4-triazol-1-yl)ethanone is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound has the following chemical structure:
- Molecular Formula : CHNO
- Molecular Weight : 288.4 g/mol
- CAS Number : 1904335-27-8
The biological activity of this compound is attributed to its interaction with various molecular targets. It is believed to modulate enzyme activity and receptor interactions, influencing pathways associated with inflammation and cancer proliferation. Specifically, the triazole moiety is known for its role in inhibiting certain enzymes involved in cancer cell growth and survival .
Anticancer Activity
Recent studies have indicated that derivatives of triazole compounds exhibit significant anticancer properties. For instance, the compound has shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. In vitro studies have reported IC values indicating its potency against specific cancer types.
| Cancer Cell Line | IC Value (µM) |
|---|---|
| HCT-116 (Colon) | 6.2 |
| T47D (Breast) | 27.3 |
These findings suggest that the compound may serve as a lead for developing new anticancer agents .
Anti-inflammatory Activity
The compound's potential as an anti-inflammatory agent has also been explored. It appears to inhibit the production of pro-inflammatory cytokines and reduce the activity of cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in mediating inflammatory responses .
Study on Anticancer Properties
A study published in PMC highlighted the synthesis and evaluation of triazole derivatives, including our compound of interest. The results demonstrated that compounds with similar structures effectively inhibited tumor growth in vivo models, showcasing their therapeutic potential against malignancies .
Anti-inflammatory Mechanism Investigation
Another investigation focused on the anti-inflammatory effects of related pyridine derivatives. The study detailed how these compounds reduced inflammation markers in rat models, suggesting a similar mechanism might be applicable to this compound .
Q & A
Q. Advanced Research Focus
- DFT-based studies :
- Frontier Molecular Orbital (FMO) analysis to predict nucleophilic/electrophilic sites. For example, the triazole moiety often exhibits high electron density, favoring interactions with biological targets .
- Molecular docking to simulate binding to fungal cytochrome P450 enzymes or bacterial receptors, correlating with experimental fungicidal data .
- Solvent effects : Polarizable Continuum Model (PCM) calculations to assess solvation energy and stability in aqueous environments .
How are structure-activity relationships (SARs) analyzed for its fungicidal activity?
Q. Advanced Research Focus
- Bioactivity assays : Fungicidal activity is tested against Candida spp. or Aspergillus spp. using agar dilution methods (IC₅₀ values typically 10–50 µM) .
- SAR insights :
What analytical methods are employed to resolve reaction intermediates or degradation products?
Q. Advanced Research Focus
- Chromatography :
- Reverse-phase HPLC with UV detection (λ = 254 nm) to separate intermediates (e.g., hydrazone byproducts) .
- Gas chromatography-mass spectrometry (GC-MS) for volatile degradation products.
- Spectroscopy :
How do pH and temperature influence the stability of this compound in biological assays?
Q. Advanced Research Focus
- pH-dependent stability :
- The compound degrades in acidic conditions (pH < 3) via protonation of the triazole nitrogen, leading to ring-opening. Buffered solutions (pH 7.4) are recommended for in vitro assays .
- Thermal stability :
- Differential Scanning Calorimetry (DSC) shows decomposition above 200°C, requiring storage at −20°C for long-term stability .
What are the challenges in scaling up synthesis, and how are they addressed?
Q. Advanced Research Focus
- Key issues :
- Low yields (<40%) in cyclocondensation steps due to steric hindrance from the pyrrolidine ring .
- Exothermic reactions during triazole formation, requiring controlled addition of reagents.
- Solutions :
- Flow chemistry systems to improve heat dissipation and mixing efficiency.
- Use of microwave-assisted synthesis to reduce reaction time and improve reproducibility .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
